1-(4-Methylbenzyl)piperidine
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Overview
Description
1-(4-Methylbenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It consists of a piperidine ring substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidine
- 1-(3,4-Dichlorobenzyl)piperidine
- 1-(4-Bromobenzyl)piperidine
Comparison: 1-(4-Methylbenzyl)piperidine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine, chlorine, bromine), this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGULDBTVVNANL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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